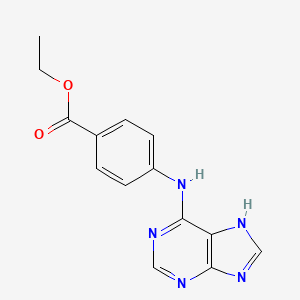

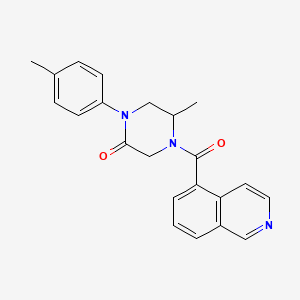

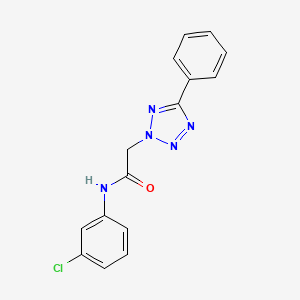

![molecular formula C18H20N2OS B5526946 3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 3-(3-Methylbutyl)-5-(4-Methylphenyl)Thieno[2,3-d]Pyrimidin-4(3H)-one, has evolved to more efficient methods. A notable approach involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, characterized by its step economy, reduced catalyst loading, and simplified purification process (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including crystallographic studies, reveals intricate details about their geometry and intermolecular interactions. For instance, crystal structure determination of certain derivatives highlights nearly coplanar thienopyridine rings, showcasing the molecule's planarity and the dihedral angles between constituent planes (Liu et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including aza-Wittig/base-catalyzed cyclization, leading to a diverse range of heterocyclic derivatives. These reactions are instrumental in modifying the core structure to explore new pharmacological activities and properties. The synthesis process often involves sequential reactions that result in complex architectures formed via self-assembly, stacking interactions, and hydrogen bonding (Chen & Liu, 2019).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

The development of efficient synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-ones has been explored to improve their accessibility for further studies. Shi et al. (2018) introduced a green approach for synthesizing this class of compounds through a catalytic four-component reaction, which is characterized by step economy and reduced catalyst loading, highlighting the interest in sustainable chemical processes (Shi et al., 2018).

Biological Activities

Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimicrobial and anti-inflammatory properties. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anti-inflammatory agents, finding them to have remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). This indicates the potential of these compounds in developing new therapeutics.

Antihyperlipaemic Activity

The antihyperlipaemic activities of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones have been explored, with some compounds showing promising results comparable to established drugs. This suggests potential applications in treating hyperlipidemia (Shishoo et al., 1990).

Antioxidant and Antitumor Activities

The antioxidant properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated, indicating their potential in oxidative stress-related conditions (Kotaiah et al., 2012). Furthermore, new derivatives have been synthesized and evaluated for their antitumor activities, with some showing potency comparable to doxorubicin against various cancer cell lines, highlighting their potential in cancer therapy (Hafez et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-17-16(18(20)21)15(10-22-17)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEYSGNEENTDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

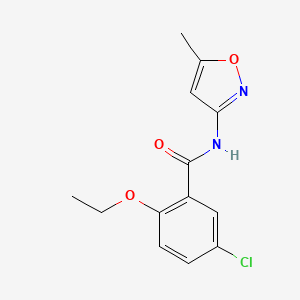

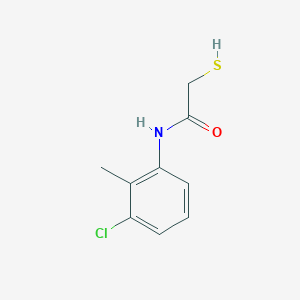

![(3S*,4S*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5526871.png)

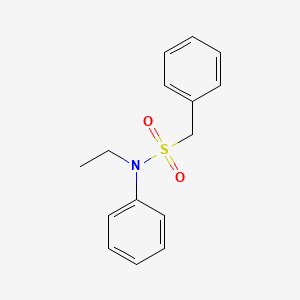

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)

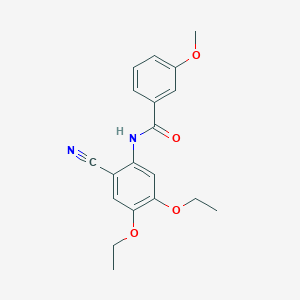

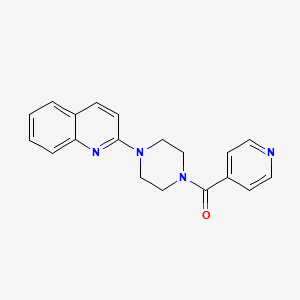

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

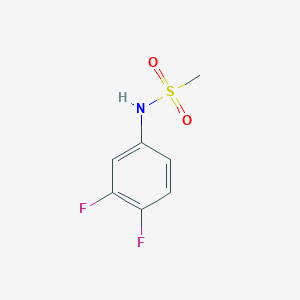

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)